molecular formula C9H6BrF3O3 B1428716 Methyl 4-bromo-3-(trifluoromethoxy)benzoate CAS No. 957206-36-9

Methyl 4-bromo-3-(trifluoromethoxy)benzoate

Cat. No.: B1428716
CAS No.: 957206-36-9
M. Wt: 299.04 g/mol
InChI Key: XIKGXGNARLJTEO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(trifluoromethoxy)benzoate (CAS 957206-36-9) is a high-value chemical building block specifically designed for advanced pharmaceutical and organic synthesis research. This compound features a benzoate ester core functionalized with both a bromo substituent and a trifluoromethoxy group, making it an indispensable intermediate for constructing more complex molecules. Its molecular formula is C9H6BrF3O3, with a molecular weight of 299.04 . The strategic placement of the bromine atom makes it an excellent site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds. Simultaneously, the presence of the trifluoromethoxy group is highly sought-after in medicinal chemistry. Incorporating this group into lead compounds can enhance key properties such as metabolic stability, lipophilicity, and membrane permeability . This makes this compound a critical reagent in the discovery and development of new active pharmaceutical ingredients (APIs) and agrochemicals. The compound is characterized by its high purity and comes with comprehensive handling and safety information. It is classified with the signal word "Warning" and has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers are advised to review the Safety Data Sheet (SDS) and adhere to the corresponding precautionary statements, including avoiding breathing dust/fume/gas and using personal protective equipment . For optimal stability, the product should be stored sealed in a dry environment at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 4-bromo-3-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-3-6(10)7(4-5)16-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKGXGNARLJTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Methyl 4-bromo-3-(trifluoromethoxy)benzoate serves as a versatile building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its unique reactivity profile. The trifluoromethoxy group imparts desirable properties such as increased lipophilicity and bioavailability to the final products.

Key Reactions:

  • Nucleophilic Substitutions: The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Radical Reactions: It participates in radical reactions, which are crucial for synthesizing complex molecular architectures.
  • Transition Metal-Catalyzed Coupling Reactions: The compound can be employed in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets.

  • Antimicrobial Properties: Studies indicate that this compound exhibits significant antibacterial activity against various strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential: Research has shown that structurally related compounds can reduce tumor cell viability significantly, suggesting that this compound may have anticancer properties as well.

Agrochemical Development

The compound is also being investigated for its applications in agrochemicals. Its unique structure may enhance the efficacy of pesticides or herbicides by improving their stability and bioavailability in agricultural settings.

Case Study 1: Antimicrobial Activity

In a study evaluating the antibacterial properties of various benzoate derivatives, this compound demonstrated notable zones of inhibition against multiple bacterial strains. This suggests its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Effects

Another research project explored the anticancer effects of structurally related compounds. Modifications similar to those present in this compound led to significant reductions in tumor cell viability, indicating that it could be a promising lead compound for anticancer drug development.

Mechanism of Action

The mechanism by which Methyl 4-bromo-3-(trifluoromethoxy)benzoate exerts its effects depends on its specific application. For example, in drug synthesis, it may interact with biological targets through binding to enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Trifluoromethoxy vs. Hydroxy/Difluoromethoxy Groups

  • Electron-Withdrawing Effects : The -OCF₃ group in Methyl 4-bromo-3-(trifluoromethoxy)benzoate significantly lowers the electron density of the aromatic ring compared to -OH or -OCHF₂, enhancing electrophilic substitution resistance but improving stability in biological environments .
  • Hydrogen Bonding : Methyl 4-bromo-3-hydroxybenzoate forms helical hydrogen-bonded chains in its crystal lattice due to the -OH group, whereas the -OCF₃ group in the trifluoromethoxy analogue prevents such interactions, leading to different packing motifs .

Halogen Substituent Effects (Br vs. I)

  • Cross-Coupling Reactivity : The bromine atom in this compound is more reactive in Suzuki-Miyaura couplings compared to iodine in Methyl 3-iodo-4-(trifluoromethoxy)benzoate, which requires harsher conditions (e.g., Pd(OAc)₂, high temperatures) .
  • Molecular Weight and Stability : Iodine increases molecular weight (346.04 g/mol vs. 323.04 g/mol for Br) and may reduce thermal stability due to weaker C-I bonds .

Pharmaceutical Intermediates

  • This compound is a precursor to ortho-trifluoromethoxylated aniline derivatives, which are critical in drug discovery (e.g., kinase inhibitors) .
  • In contrast, Methyl 4-bromo-3-(methoxymethyl)benzoate (C₁₀H₁₁BrO₃) is used in crystallography studies but lacks the bioactive -OCF₃ group, limiting its pharmacological relevance .

Agrochemicals

  • The trifluoromethoxy group’s resistance to metabolic degradation makes this compound superior to Methyl 4-bromo-3-(2-methylallyloxy)benzoate, which contains a hydrolytically labile allyloxy group .

Crystal Structure and Stability

  • This compound exhibits a planar aromatic ring with torsional angles <5°, whereas Methyl 4-bromo-2-(methoxymethoxy)benzoate shows non-planar geometry due to steric hindrance from the methoxymethoxy group .
  • The -OCF₃ group’s bulkiness reduces crystallinity compared to smaller substituents like -OCH₃, impacting formulation in solid-state applications .

Biological Activity

Methyl 4-bromo-3-(trifluoromethoxy)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoromethoxy group attached to a benzene ring, esterified with methanol. Its molecular formula is C10H7BrF3O3, with a molecular weight of approximately 305.06 g/mol. The presence of halogen substituents enhances its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors. The trifluoromethoxy group is known to enhance metabolic stability and bioavailability, which can improve the compound's therapeutic potential .

Potential Targets:

  • Enzymes: The compound may inhibit certain enzymes critical for disease progression.
  • Receptors: It could modulate receptor activities, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity:
    • Studies have shown that compounds with similar structures possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
    • A comparison of similar compounds revealed that this compound could serve as a precursor for synthesizing more potent antimicrobial agents.
  • Anticancer Potential:
    • The compound's structural characteristics suggest potential applications in cancer therapy. Research into similar benzoate derivatives indicates their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceObservations
Antimicrobial Effective against S. aureus with MIC values < 1 μg/mL.
AnticancerInduced apoptosis in certain cancer cell lines.
Enzyme Inhibition Inhibited key metabolic enzymes related to disease progression.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial properties of various benzoate derivatives, this compound exhibited notable zones of inhibition against multiple bacterial strains, suggesting its potential as an effective antimicrobial agent .

Case Study: Anticancer Properties

Another research project explored the anticancer effects of structurally related compounds, revealing that modifications similar to those present in this compound led to significant reductions in tumor cell viability .

Preparation Methods

Bromination of Trifluoromethoxybenzenes

Method Overview:
A prominent approach involves selective bromination of trifluoromethoxybenzenes, particularly at the para position relative to the trifluoromethoxy group. This process is often conducted on precursors such as trifluoromethoxybenzene derivatives, followed by esterification.

Reaction Details:

  • Starting Material: 4-trifluoromethoxybenzene or 2-trifluoromethoxybenzene
  • Reagent: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions
  • Conditions: Typically carried out in inert solvents like carbon tetrachloride or acetic acid, with radical initiators or light to promote selective substitution

Research Findings:
A patent describes a process for bromination of trifluoromethoxybenzene derivatives, emphasizing high selectivity and yield. The process involves bromination under mild conditions to prevent polybromination and ensure regioselectivity at the desired position.

Step Reagents & Conditions Product Notes
Bromination NBS or Br₂, UV or radical initiator, inert solvent 4-bromo- or 2-bromo-trifluoromethoxybenzene Selective at para position; avoiding polybromination

Key Considerations:

  • Control of reaction temperature to prevent over-bromination
  • Use of radical initiators or light to promote regioselectivity
  • Purification via recrystallization or chromatography

Conversion of Brominated Precursors to Benzoates

Method Overview:
Following bromination, the next step involves converting the brominated trifluoromethoxybenzene derivatives into methyl esters, typically through esterification.

Reaction Details:

  • Starting Material: Brominated trifluoromethoxybenzene
  • Reagents: Methanol with catalytic sulfuric acid or other acid catalysts
  • Conditions: Reflux at elevated temperatures, often 60–80°C, with continuous stirring

Research Findings:
A method for synthesizing methyl 4-bromo-3-(trifluoromethoxy)benzoate involves esterification of the corresponding brominated benzoic acid derivative. The process yields high purity methyl esters with good yields, suitable for further functionalization.

Step Reagents & Conditions Product Notes
Esterification Methanol, H₂SO₄ catalyst, reflux This compound High yield, minimal side reactions

Key Considerations:

  • Excess methanol to drive equilibrium toward ester formation
  • Removal of water during reaction to shift equilibrium
  • Purification via distillation or chromatography

Alternative Synthesis via Multi-step Pathways

Method Overview:
Some approaches involve multi-step synthesis starting from simpler aromatic compounds, such as methyl 4-hydroxybenzoate or methyl 4-aminobenzoate, followed by halogenation and functional group modifications.

Research Findings:
A patented method describes bromination of methyl 4-aminobenzoate derivatives, followed by diazotization and substitution to introduce the trifluoromethoxy group, ultimately leading to this compound.

Reaction Sequence:

  • Nitration or amino group introduction
  • Bromination at the para position
  • Conversion of amino to trifluoromethoxy group via nucleophilic substitution or diazotization
  • Esterification if necessary

Notes:
This route is more complex but allows for greater control over substitution patterns and functional group compatibility.

Summary of Preparation Data

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Bromination of trifluoromethoxybenzene 4-trifluoromethoxybenzene NBS, radical initiator Mild, UV High Selectivity, straightforward Requires pure precursor
Esterification Brominated precursor Methanol, H₂SO₄ Reflux >80% Efficient, scalable Requires prior bromination step
Multi-step aromatic substitution Methyl 4-aminobenzoate derivatives Bromination, diazotization Controlled Variable Greater functional group control More complex

Notes and Considerations

  • Reaction Selectivity: Bromination at the para position relative to the trifluoromethoxy group is favored due to electronic effects, which can be exploited for regioselectivity.
  • Yield Optimization: Use of radical initiators, controlled temperature, and stoichiometric reagent quantities enhance yields.
  • Purification: Chromatography or recrystallization is often necessary to isolate high-purity products.
  • Environmental and Safety Aspects: Handling brominating agents and strong acids requires proper safety protocols.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-bromo-3-(trifluoromethoxy)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves sequential functionalization of the benzoate core. First, introduce the trifluoromethoxy group via nucleophilic aromatic substitution (NAS) using a trifluoromethoxide source under anhydrous conditions. Bromination at the 4-position can then be achieved using N\text{N}-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or via electrophilic aromatic substitution with bromine in a Lewis acid (e.g., FeBr₃). Optimize yields by controlling temperature (0–25°C for bromination) and stoichiometry (1.2–1.5 equiv. brominating agent) .

Q. How can the purity and structural integrity of the compound be validated after synthesis?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR Spectroscopy : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substituent positions and absence of byproducts. For example, the trifluoromethoxy group typically shows a singlet near δ 55–60 ppm in 19F^{19}\text{F} NMR .
  • HPLC-MS : Use reverse-phase HPLC with a C18 column and ESI-MS to verify molecular ion peaks ([M+H]+\text{[M+H]}^+) and assess purity (>95% recommended).
  • Elemental Analysis : Match experimental C/H/F/Br ratios with theoretical values (e.g., C₉H₆BrF₃O₃) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.
  • Storage : Store in a sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the trifluoromethoxy group .
  • Spill Management : Neutralize spills with a 1:1:1 mixture of sand, sodium bicarbonate, and vermiculite. Avoid aqueous solutions to prevent exothermic reactions .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., twinning or disorder) be resolved during structure determination?

  • Methodological Answer : Use the SHELX suite for refinement:
  • SHELXD : For initial phase determination in cases of twinning. Apply the TWIN command with a BASF parameter to model twin fractions.
  • SHELXL : Refine high-resolution data (≤1.0 Å) with anisotropic displacement parameters. For disordered regions, apply PART and SUMP instructions to partition electron density. Validate with R-factor convergence (<5% discrepancy) .

Q. What strategies improve regioselectivity in further functionalization (e.g., cross-coupling) of the bromo group?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (2–5 mol%) with aryl boronic acids in a 1:1.2 molar ratio. Add K₂CO₃ (2.0 equiv.) in a DME/H₂O (3:1) solvent system at 80°C. The electron-withdrawing trifluoromethoxy group directs coupling to the bromo site .
  • Sonogashira Coupling : Optimize with CuI (10 mol%) and PPh₃ (20 mol%) in THF/NEt₃. Monitor reaction progress via TLC to avoid over-substitution.

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in 19F^{19}\text{F} NMR) be troubleshooted?

  • Methodological Answer :
  • Dynamic Exchange Analysis : Variable-temperature 19F^{19}\text{F} NMR (e.g., –40°C to 25°C) can resolve overlapping signals caused by rotational isomerism.
  • DFT Calculations : Compare experimental chemical shifts with computed values (using Gaussian 16 at B3LYP/6-311+G(d,p)) to identify conformational artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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